N-(4-fluorobenzyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorobenzyl)-2-pyrazinecarboxamide” likely contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a carboxamide group (-CONH2), and a 4-fluorobenzyl group. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached .
Molecular Structure Analysis
The molecular structure of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be determined using techniques such as NMR spectroscopy, which is commonly used for fluorinated compounds .Chemical Reactions Analysis
The chemical reactions involving “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely depend on the specific conditions and reagents used. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to the unique properties of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be influenced by its fluorobenzyl group and pyrazine ring. Fluorinated compounds often have unique properties such as high thermal and chemical stability .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Pyrazine derivatives have demonstrated noteworthy pharmacological effects, including antimycobacterial activity . Specifically, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Its minimum inhibitory concentration (MIC) was 1.56 µg/mL.
Antibacterial Properties
Pyrazine derivatives have been investigated for their antibacterial effects . While specific studies on this compound are limited, its structural features suggest potential antibacterial activity.
Antidiabetic Applications
Pyrazine derivatives have been studied as potential antidiabetic agents . Notably, Glipizide , a well-known antidiabetic drug, shares structural similarities with pyrazine compounds.
Anticancer Potential
Pyrazine derivatives have shown promise as anticancer agents . Notable examples include bortezomib and Oltipraz , both used in cancer therapy.
Other Miscellaneous Applications
Beyond the mentioned fields, pyrazine derivatives may have additional applications. However, further research is needed to uncover their full potential.
Wirkmechanismus
Target of Action
Related compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Similar compounds have been found to inhibit decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1) through the formation of hydrogen bonds with the pivotal active site cys387 residue .
Biochemical Pathways
It’s known that dpre1 is a crucial enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis . Inhibition of this enzyme can disrupt the cell wall formation, leading to the death of the bacteria.
Pharmacokinetics
In silico analysis encompassing adme considerations has been undertaken for similar compounds .
Result of Action
Similar compounds have shown promising antitubercular activity, with a minimum inhibitory concentration (mic) of 156 µg/mL . This suggests that the compound may be effective in inhibiting the growth of Mycobacterium tuberculosis.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-3-1-9(2-4-10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBSTLGTXEAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pyrazine-2-carboxylic acid 4-fluoro-benzylamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.